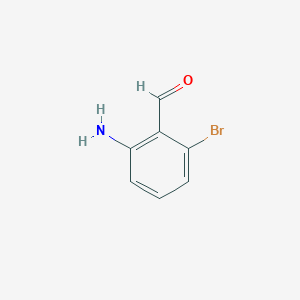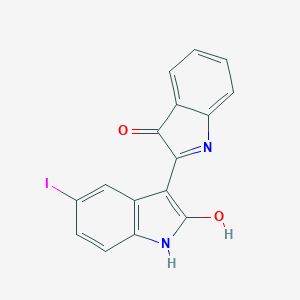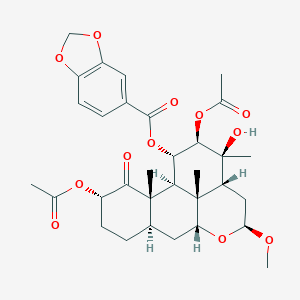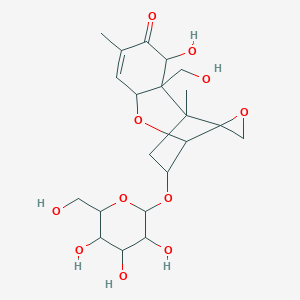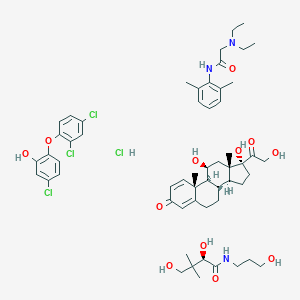
Aurobin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aurobin is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. Aurobin is also known as gold nanoparticles or colloidal gold, which is a suspension of gold particles in a liquid. The unique properties of Aurobin make it an excellent candidate for use in a range of applications, including biomedical research, drug delivery, and nanotechnology.
作用機序
Aurobin works by binding to biomolecules such as proteins and DNA, which can alter their function. It can also induce oxidative stress in cells, which can lead to cell death. Aurobin has been shown to have a preferential binding affinity for cancer cells, making it a potential candidate for cancer therapy.
生化学的および生理学的効果
Aurobin has been shown to have a range of biochemical and physiological effects. It can induce oxidative stress in cells, which can lead to cell death. It can also modulate immune responses and has anti-inflammatory properties. Aurobin has been shown to have excellent biocompatibility, which makes it an excellent candidate for use in biomedical research.
実験室実験の利点と制限
Aurobin has several advantages for use in lab experiments. It is biocompatible, stable, and can be easily functionalized with biomolecules. It is also relatively easy to synthesize and has a long shelf life. However, Aurobin can be difficult to work with due to its tendency to aggregate, which can affect its properties and applications.
将来の方向性
There are several future directions for the use of Aurobin in various fields. In the field of drug delivery, Aurobin could be used to deliver drugs to specific cells or tissues. In the field of nanotechnology, Aurobin could be used to create new materials with unique properties. In the field of biomedical research, Aurobin could be used to develop new imaging and diagnostic tools. Overall, the potential applications of Aurobin are vast, and further research is needed to fully realize its potential.
Conclusion:
In conclusion, Aurobin is a unique chemical compound that has been extensively studied for its potential applications in various fields. Its excellent biocompatibility, stability, and ease of functionalization make it an excellent candidate for use in drug delivery, imaging, and diagnostic applications. While there are limitations to its use, the potential applications of Aurobin are vast, and further research is needed to fully realize its potential.
合成法
The synthesis of Aurobin involves reducing gold ions to gold nanoparticles using a reducing agent. The most commonly used reducing agent is sodium citrate, which is added to a solution of gold ions to initiate the reduction process. The resulting gold nanoparticles are stabilized with a surfactant or polymer to prevent aggregation.
科学的研究の応用
Aurobin has been extensively studied for its potential applications in biomedical research. It has been shown to have excellent biocompatibility and can be easily functionalized with biomolecules such as proteins and DNA. This makes it an excellent candidate for use in drug delivery, imaging, and diagnostic applications.
特性
CAS番号 |
130377-60-5 |
|---|---|
製品名 |
Aurobin |
分子式 |
C56H77Cl4N3O12 |
分子量 |
1126 g/mol |
IUPAC名 |
5-chloro-2-(2,4-dichlorophenoxy)phenol;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;(2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;hydrochloride |
InChI |
InChI=1S/C21H28O5.C14H22N2O.C12H7Cl3O2.C9H19NO4.ClH/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16;1-9(2,6-12)7(13)8(14)10-4-3-5-11;/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3;7-9H,5-6,10H2,1-4H3,(H,15,17);1-6,16H;7,11-13H,3-6H2,1-2H3,(H,10,14);1H/t14-,15-,16-,18+,19-,20-,21-;;;7-;/m0..0./s1 |
InChIキー |
FYBPKUIKUPJSGB-WRGLNDQXSA-N |
異性体SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O.CC(C)(CO)[C@H](C(=O)NCCCO)O.C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl.Cl |
SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O.CC(C)(CO)C(C(=O)NCCCO)O.C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl.Cl |
正規SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O.CC(C)(CO)C(C(=O)NCCCO)O.C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl.Cl |
同義語 |
aurobin dexpanthenol - lidocaine - prednisolone - triclosan dexpanthenol, lidocaine, prednisolone, triclosan drug combination |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



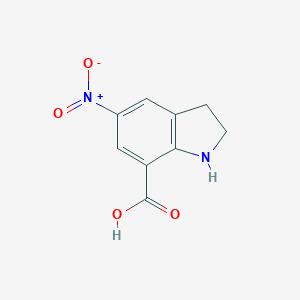
![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)
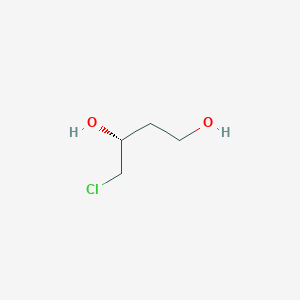
![(3As,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B143955.png)
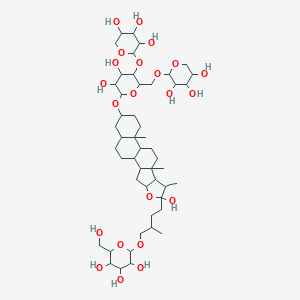
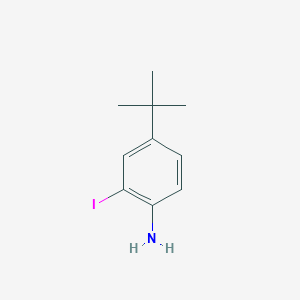
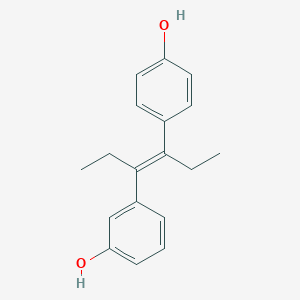

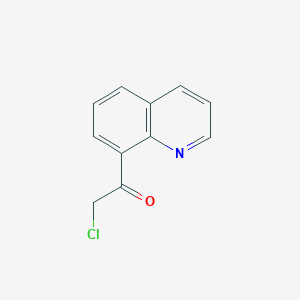
![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)
